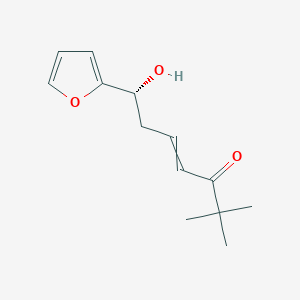
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one is a complex organic compound characterized by the presence of a furan ring, a hydroxy group, and a heptenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptenone Backbone: This can be achieved through aldol condensation reactions involving suitable aldehydes and ketones under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, chlorine gas in chloroform.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group and furan ring play crucial roles in its binding to enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one: shares similarities with other furan-containing compounds and hydroxyheptenones.
Furan-2-carboxylic acid: Similar furan ring but different functional groups.
2,2-Dimethylhept-4-en-3-one: Similar heptenone backbone but lacks the furan ring and hydroxy group.
Uniqueness
- The combination of a furan ring, hydroxy group, and heptenone backbone in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential applications.
Eigenschaften
CAS-Nummer |
821775-52-4 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)12(15)8-4-6-10(14)11-7-5-9-16-11/h4-5,7-10,14H,6H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
PPSZVBVHCSXSGS-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)C=CC[C@H](C1=CC=CO1)O |
Kanonische SMILES |
CC(C)(C)C(=O)C=CCC(C1=CC=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


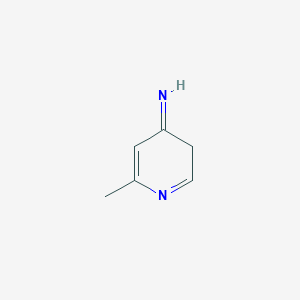
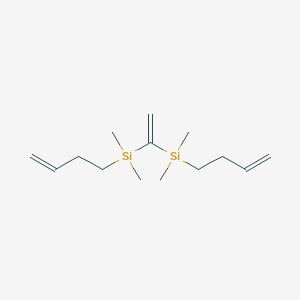
![2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14212005.png)
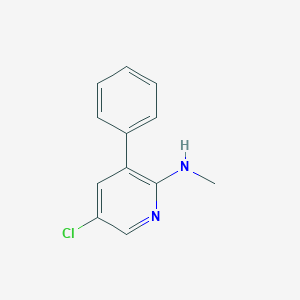
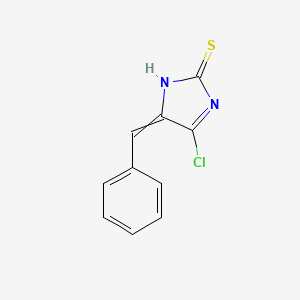
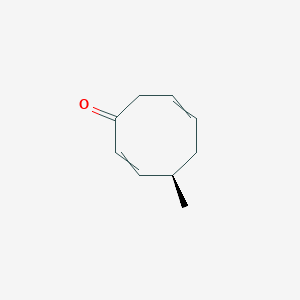


![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)


